Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its wide range of pharmacological activities. This technical guide provides an in-depth overview of the discovery, historical development, synthetic methodologies, and biological applications of this important scaffold, with a focus on its role in modern drug discovery.
Discovery and Historical Context
The history of the pyrazolo[3,4-b]pyridine scaffold dates back to the early 20th century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by G. Ortoleva in 1908 .[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine.[1] Just a few years later, in 1911, C. Bulow synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] These early syntheses laid the foundation for the exploration of the chemical space and biological potential of this heterocyclic system.
Synthetic Methodologies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: construction of the pyridine ring onto a pre-existing pyrazole nucleus, or formation of the pyrazole ring on a pre-formed pyridine scaffold. Over the years, numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.
Pyridine Ring Formation on a Pre-existing Pyrazole
This is the most common approach for the synthesis of pyrazolo[3,4-b]pyridines, utilizing readily available 5-aminopyrazole derivatives as key starting materials.
A widely used method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This reaction proceeds via a condensation-cyclization sequence to afford the pyrazolo[3,4-b]pyridine core. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.
General Experimental Protocol (Bulow's Method Adaptation):
A mixture of a 5-aminopyrazole derivative (1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
The Gould-Jacobs reaction provides an efficient route to 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines. This reaction involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent treatment with phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.
Experimental Protocol Example (Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines):
A mixture of a 5-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-140 °C for 1-2 hours. The intermediate is then cyclized by heating at a higher temperature (240-260 °C) in a high-boiling solvent like diphenyl ether. The resulting 4-hydroxypyrazolo[3,4-b]pyridine is then refluxed with an excess of POCl₃ for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated product is collected by filtration, washed with water, and dried.
Pyrazole Ring Formation on a Pre-existing Pyridine
This alternative strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. A common approach is the reaction of a hydrazine with a pyridine derivative bearing ortho-amino and cyano or ester functionalities.
Biological Activities and Drug Development Applications
The pyrazolo[3,4-b]pyridine scaffold is a key component in a multitude of biologically active compounds, with applications spanning various therapeutic areas. A significant focus of research has been on the development of kinase inhibitors for the treatment of cancer.
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
// Nodes
Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"];
Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"];
MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"];
ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"];
CyclinD [label="Cyclin D", fillcolor="#34A853", fontcolor="#FFFFFF"];
CDK4_6 [label="CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"];
Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E2F [label="E2F", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"];
CDK2 [label="CDK2", fillcolor="#34A853", fontcolor="#FFFFFF"];
S_Phase_Entry [label="S-Phase Entry", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Growth_Factors -> RTK [color="#4285F4"];
RTK -> Ras [color="#4285F4"];
Ras -> Raf [color="#FBBC05"];
Raf -> MEK [color="#FBBC05"];
MEK -> ERK [color="#FBBC05"];
ERK -> CyclinD [label=" Upregulates", fontcolor="#5F6368", color="#FBBC05"];
CyclinD -> CDK4_6 [label=" Activates", fontcolor="#5F6368", color="#34A853"];
CDK4_6 -> Rb [label=" Phosphorylates", fontcolor="#5F6368", color="#34A853"];
Rb -> E2F [label=" Releases", fontcolor="#5F6368", color="#EA4335"];
E2F -> CyclinE [label=" Upregulates", fontcolor="#5F6368", color="#EA4335"];
CyclinE -> CDK2 [label=" Activates", fontcolor="#5F6368", color="#34A853"];
CDK2 -> S_Phase_Entry [label=" Promotes", fontcolor="#5F6368", color="#34A853"];
Pyrazolo_pyridine -> CDK2 [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed];
}
END_DOT
CDK2 Signaling Pathway Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 1 | CDK2/cyclin A | 0.004 | [2] |
| 2 | CDK2/cyclin E | 0.005 | [2] |
| 3 | CDK2 | 1.630 | [3] |
| 4 | CDK2 | 0.460 | [3] |
| 5 | CDK2/cyclin A2 | 0.24 | [4] |
| 6 | CDK2/cyclin A2 | 0.65 | [4] |
| 7 | CDK2 | 0.27 | [5] |
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of PIM kinases is associated with various cancers, making them a promising target for anticancer therapies. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent PIM-1 kinase inhibitors.
// Nodes
Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"];
PIM1_gene [label="PIM1 Gene\nTranscription", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
PIM1 [label="PIM-1 Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Bad [label="Bad", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Bcl_xL [label="Bcl-xL", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Cell_Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Cytokines -> JAK [label=" Activate", fontcolor="#5F6368", color="#4285F4"];
JAK -> STAT3 [label=" Phosphorylates", fontcolor="#5F6368", color="#4285F4"];
STAT3 -> PIM1_gene [label=" Induces", fontcolor="#5F6368", color="#FBBC05"];
PIM1_gene -> PIM1 [label=" Translates to", fontcolor="#5F6368", color="#FBBC05"];
PIM1 -> Bad [label=" Phosphorylates\n(inactivates)", fontcolor="#5F6368", color="#34A853"];
Bad -> Bcl_xL [label=" Inhibits", arrowhead=tee, color="#EA4335"];
Bcl_xL -> Apoptosis [label=" Inhibits", arrowhead=tee, color="#EA4335"];
Bcl_xL -> Cell_Survival [label=" Promotes", fontcolor="#5F6368", color="#EA4335"];
Pyrazolo_pyridine -> PIM1 [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed];
}
END_DOT
PIM-1 Signaling Pathway Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 8 | PIM-1 | 43 | [6] |
| 9 | PIM-1 | 26 | [6] |
| 10 | PIM-1 | 670 | [5] |
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving TRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. Pyrazolo[3,4-b]pyridines have been investigated as potent TRK inhibitors.
// Nodes
Neurotrophins [label="Neurotrophins\n(e.g., NGF, BDNF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TRK_Receptor [label="TRK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ras_Raf_MEK_ERK [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
PLCg [label="PLCγ Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Cell_Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Neurotrophins -> TRK_Receptor [label=" Binds to", fontcolor="#5F6368", color="#4285F4"];
TRK_Receptor -> Ras_Raf_MEK_ERK [label=" Activates", fontcolor="#5F6368", color="#FBBC05"];
TRK_Receptor -> PI3K_AKT [label=" Activates", fontcolor="#5F6368", color="#34A853"];
TRK_Receptor -> PLCg [label=" Activates", fontcolor="#5F6368", color="#EA4335"];
Ras_Raf_MEK_ERK -> Cell_Proliferation [label=" Promotes", fontcolor="#5F6368", color="#FBBC05"];
PI3K_AKT -> Cell_Survival [label=" Promotes", fontcolor="#5F6368", color="#34A853"];
PLCg -> Cell_Proliferation [label=" Promotes", fontcolor="#5F6368", color="#EA4335"];
Pyrazolo_pyridine -> TRK_Receptor [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed];
}
END_DOT
TRK Signaling Pathway Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [7] |
| C09 | TRKA | 57 | [8] |
| C10 | TRKA | 26 | [8] |
Conclusion
The pyrazolo[3,4-b]pyridine scaffold has a rich history and continues to be a valuable framework in the design and development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly in the realm of kinase inhibition, ensure its continued importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this versatile scaffold.
References